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molecular formula C13H9NO B1222256 4-methylindeno[1,2-b]pyridin-5-one CAS No. 58787-04-5

4-methylindeno[1,2-b]pyridin-5-one

Cat. No. B1222256
M. Wt: 195.22 g/mol
InChI Key: LTVBTVOAUQJJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05637554

Procedure details

A mixture of 51 g (0.211 mol) of ethyl 2-phenyl-4-methylnicotinate and 500 g of polyphosphoric acid was stirred at 140° C. for 7 hours, cooled, stirred into 700 g of ice, rendered alkaline with conc. ammonia solution and extracted with ethyl acetate. The combined extracts were washed twice with water, dried over K2CO3 and concentrated. The product thus obtained was then digested with diethyl ether for 2 hours, filtered off with suction and dried. Yield 18.6 g (45% of theory), yellowish crystals of m.p. 137°-139° C.
Name
ethyl 2-phenyl-4-methylnicotinate
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:8]=2[C:9]([O:11]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>C(OCC)C>[CH3:18][C:14]1[CH:15]=[CH:16][N:17]=[C:7]2[C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=3[C:9](=[O:11])[C:8]=12

Inputs

Step One
Name
ethyl 2-phenyl-4-methylnicotinate
Quantity
51 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C(=O)OCC)C(=CC=N1)C
Name
polyphosphoric acid
Quantity
500 g
Type
reactant
Smiles
Step Two
Name
ice
Quantity
700 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product thus obtained
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
CC1=C2C(=NC=C1)C=1C=CC=CC1C2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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